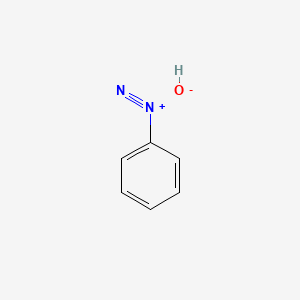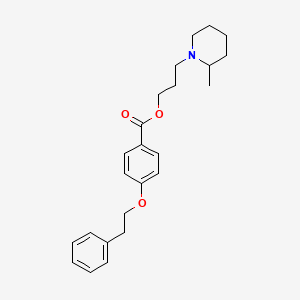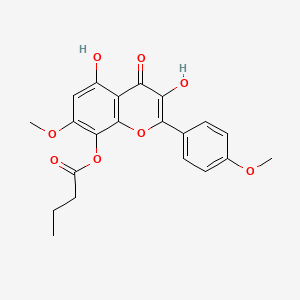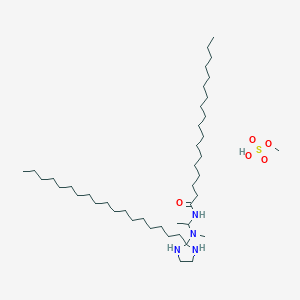![molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5](/img/structure/B13763393.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.
Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.
Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the formation of vibrant colors, making it valuable in the textile and printing industries.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are also investigated for their potential use in photodynamic therapy.
Industry
Industrially, the compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color make it suitable for various applications, including coatings, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- stands out due to its unique combination of functional groups. The presence of both dimethylamino and hydroxy groups enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of specialized dyes and pharmaceuticals.
Propiedades
Número CAS |
52869-31-5 |
|---|---|
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
Clave InChI |
UWDPSTRFRZUJGZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


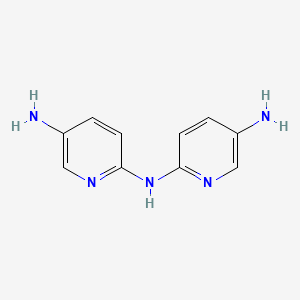

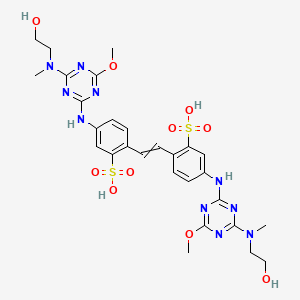
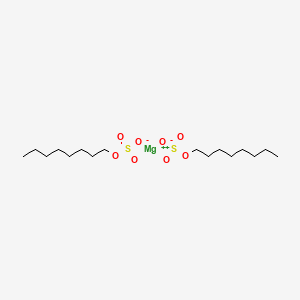
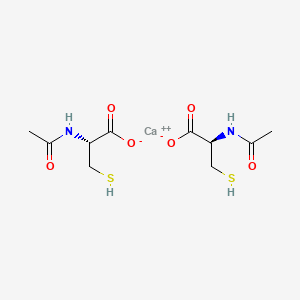
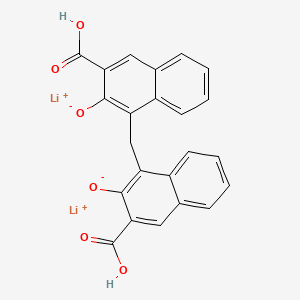
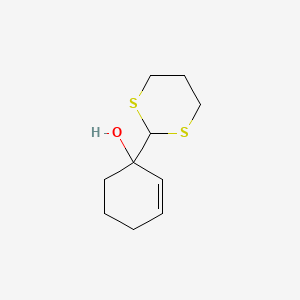

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
